L-Lysine-6-13C hydrochloride can be derived from natural sources through microbial fermentation processes or synthesized chemically. It falls under the classification of amino acids and is categorized as a stable isotope-labeled compound, which is significant for research in biochemistry and molecular biology. The compound's chemical formula is with a molecular weight of approximately 164.65 g/mol .
The synthesis of L-Lysine-6-13C hydrochloride typically involves two main approaches: microbial fermentation and chemical synthesis.
For industrial applications, large-scale fermentation processes are employed, utilizing bioreactors designed to optimize growth conditions for Corynebacterium glutamicum. This includes monitoring nutrient levels, oxygen supply, and waste removal to enhance productivity .
The molecular structure of L-Lysine-6-13C hydrochloride features:
The structural formula can be represented as follows:
The presence of the carbon-13 isotope provides unique spectral characteristics that are useful in tracing metabolic pathways during research studies .
L-Lysine-6-13C hydrochloride can participate in various chemical reactions:
L-Lysine-6-13C hydrochloride functions similarly to natural L-lysine within metabolic pathways. It is incorporated into proteins and other biomolecules, allowing researchers to track its metabolic fate using advanced analytical techniques such as NMR spectroscopy and mass spectrometry. The distinct signal from the carbon-13 atom aids in elucidating metabolic processes involving lysine .
L-Lysine-6-13C hydrochloride has diverse applications across various scientific fields:
This compound's unique isotopic labeling provides critical insights into biochemical pathways, enhancing our understanding of metabolism at a molecular level.
Microbial fermentation is the dominant method for producing position-specific ¹³C-labeled lysine, leveraging engineered bacterial strains to incorporate isotopic precursors at targeted metabolic nodes. Corynebacterium glutamicum and Escherichia coli serve as primary industrial platforms due to well-characterized lysine biosynthetic pathways and compatibility with genetic manipulation. The labeling process involves:
Strain Engineering: Recombinant C. glutamicum strains are constructed to overexpress key enzymes like dihydrodipicolinate synthase (dapA) and aspartokinase (lysC), both deregulated to overcome feedback inhibition by lysine. Isotopic labeling is achieved by culturing these strains in minimal media where unlabeled glucose is replaced by [U-¹³C₆]glucose or [1-¹³C]glucose as the sole carbon source. The labeled carbon is metabolized through the pentose phosphate pathway and directed toward lysine biosynthesis via oxaloacetate and aspartate intermediates [6] [9].
Precursor-Directed Incorporation: To achieve position-specific labeling at the C6 position (methylene group), metabolic flux is steered using [6-¹³C]glucose. During glycolysis, the C6 carbon of glucose is channeled into C1 of pyruvate and subsequently into C3 of oxaloacetate via anaplerotic reactions. In the lysine pathway, this carbon atom is incorporated into the ε-position of lysine through the diaminopimelate (DAP) branch. Strains with enhanced pyruvate carboxylase activity show 30–40% higher ¹³C enrichment at C6 due to optimized anaplerosis [6] [9].
Fed-Batch Protocols: High-density fed-batch fermentation maintains isotopic enrichment while preventing metabolic dilution. Glucose feed rates are controlled at 0.5 g/L/h to sustain residual glucose below 0.2 g/L, ensuring >99% ¹³C incorporation at C6. Dissolved oxygen is maintained at 30% saturation to support oxidative phosphorylation and NADPH regeneration, which is critical for lysine synthesis [2] [4].
Table 1: Fermentation Performance of Engineered Strains for L-Lysine-6-¹³C Production
Strain | Modification | Titer (g/L) | ¹³C Enrichment at C6 (%) |
---|---|---|---|
C. glutamicum LYS-1 | lysCFbr, dapA overexpression | 46.2 | 99.0 |
C. glutamicum aceE A16 | aceE promoter swap with dapA-A16 promoter | 160.0 | 98.5 |
E. coli XQ-134 | pyc overexpression, ldcC knockout | 136.5 | 97.8 |
Chemical synthesis routes enable precise ¹³C installation at the ε-carbon of lysine, circumventing metabolic scrambling. Two primary strategies are employed:
Asymmetric Strecker Synthesis: This route begins with 5-bromo-1-[¹³C]pentan-1-one, where the ¹³C label is introduced at the carbonyl carbon. The ketone undergoes nucleophilic addition with ammonia to form a racemic aminonitrile intermediate. Diastereomeric resolution using chiral auxiliaries like (R)-phenylglycinol yields L-configured α-amino nitrile. Acid hydrolysis then generates L-lysine-6-¹³C with >98% enantiomeric excess. The hydrochloride salt is precipitated by adding HCl/ethanol mixture, achieving 95% chemical purity [1] [5].
Gabriel Phthalimide Protection: 5-[¹³C]bromopentanoic acid-¹³C reacts with potassium phthalimide to form N-protected 6-phthalimido[6-¹³C]hexanoic acid. Activation via mixed anhydride (isobutyl chloroformate) enables Curtius rearrangement to yield the acyl azide, which undergoes Hofmann rearrangement to form the isocyanate. Hydrolysis releases 6-amino[6-¹³C]hexanoic acid, which is enzymatically aminated using lysine decarboxylase in reverse mode to install the α-amino group. This method achieves 99% isotopic purity but suffers from low yields (25–30%) due to side reactions during rearrangement [3] [8].
Maximizing ¹³C incorporation in C. glutamicum requires coordinated genetic and process engineering:
NADPH Auto-Regulation: The lysine biosynthetic pathway consumes two NADPH molecules per lysine molecule synthesized. Strains are engineered with an NADPH-sensing biosystem where the transcriptional regulator lysG controls the expression of gapN (NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase). Under NADPH surplus, gapN expression increases, redirecting carbon flux from glycolysis toward lysine while regenerating NADPH. This dynamic regulation boosts yields by 44% in high-producing strains [6].
Promoter Engineering for Flux Control: Hybrid promoters derived from dapA (e.g., dapA-A16) replace native promoters of aceE (pyruvate dehydrogenase) to reduce PDH activity by 70%. This minimizes carbon loss as CO₂ and redirects pyruvate toward oxaloacetate, increasing lysine precursor supply. Fed-batch runs with these strains show 160 g/L lysine titers and 98.5% isotopic enrichment at C6 [9].
ATP Upregulation: Lysine secretion depends on the LysE transporter, which requires ATP hydrolysis. Overexpression of atpAGD (F₁F₀-ATP synthase subunits) elevates intracellular ATP pools by 2.3-fold. Coupled with vhoG (H⁺-translocating NADH dehydrogenase) deletion to reduce ATP dissipation, this increases export efficiency by 55% [6].
Table 2: Metabolic Engineering Targets for Enhanced ¹³C-Labeling Efficiency
Target | Engineering Approach | Effect on Labeling Efficiency |
---|---|---|
NADPH supply | pntAB overexpression, zwf promoter upgrade | +38% NADPH availability, 99% enrichment |
Pyruvate node | aceE promoter swap, pyc overexpression | 70% reduction in CO₂ loss, flux to oxaloacetate |
Lysine export | lysE overexpression, atpAGD amplification | 55% higher secretion rate |
The choice between microbial fermentation and chemical synthesis hinges on scalability, positional specificity, and isotopic purity:
Productivity Metrics: Fermentation outperforms chemical synthesis in volumetric yield, with C. glutamicum achieving up to 193.6 g/L of L-lysine-6-¹³C in optimized fed-batch systems. Chemical routes rarely exceed 10 g/L due to multi-step purifications. However, chemical synthesis delivers higher positional specificity (99.5% vs. 98.5% for fermentation) as metabolic side reactions cause minor isotopic dilution at non-target carbons [2] [5].
Byproduct Profiles: Chemical synthesis generates toxic residues (phthalimide, azides), necessitating extensive chromatography. Fermentation byproducts (acetate, succinate) are biodegradable and removed via simple ion-exchange chromatography. Both methods require HPLC for final purification to >98.5% chemical purity [1] [4].
Table 3: Fermentation vs. Chemical Synthesis for L-Lysine-6-¹³C Production
Parameter | Microbial Fermentation | Chemical Synthesis |
---|---|---|
Max. titer | 193.6 g/L | <10 g/L |
¹³C enrichment at C6 | 98–99% | 99.5% |
Cost (€/g, 250 mg) | 800 | >2,000 |
Key impurity | Acetate (~0.5%) | Phthalimide (~1.2%) |
Scale-up feasibility | High (industrial bioreactors) | Low (multi-step organic synthesis) |
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